2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
Overview
Description
The compound “2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the benzoic acid part) with a methyl group and a boronic acid derivative attached. The boronic acid derivative itself consists of a boron atom bonded to two oxygen atoms and a carbon atom, with the carbon being part of a tetramethyl group .Chemical Reactions Analysis
Boronic acids are known to undergo several types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the boronic acid group could make this compound capable of forming reversible covalent bonds with diols, which is a property often used in the design of sensors and in drug delivery systems .Scientific Research Applications
Synthesis and Crystal Structure
- The compound 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and its derivatives are used as boric acid ester intermediates with benzene rings. They are synthesized through a multi-step substitution reaction and their structures are confirmed using spectroscopy techniques like FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic analysis, with molecular structures calculated using density functional theory (DFT) to confirm consistency with crystal structures (Huang et al., 2021).
Vibrational Properties Studies
- In another study, similar compounds were synthesized and characterized by spectroscopy. The single crystals of these compounds were confirmed by X-ray diffraction, and their molecular structures were optimized based on DFT calculations. This analysis provides insights into the vibrational properties of these compounds, which is valuable for understanding their physicochemical characteristics (Wu et al., 2021).
Application in Catalysis
- These compounds are used in Pd-catalyzed borylation of aryl bromides, demonstrating their significance in organic synthesis and catalysis. This method has been found effective, especially in borylation of aryl bromides bearing sulfonyl groups, indicating its utility in specific chemical reactions (Takagi & Yamakawa, 2013).
Cytoprotection Against Oxidative Stress
- Derivatives of this compound, such as BSIH, have been evaluated for their stability, reaction outcomes, and efficiency in releasing chelators. These compounds show promise in sequestering iron(III) and inhibiting iron-catalyzed oxidative damage, indicating potential applications in medicinal chemistry for protecting cells under oxidative stress (Wang & Franz, 2018).
Fluorescent Prochelators
- Two boronic ester-based fluorescent prochelators that show a fluorescence response to transition metal ions only after reacting with hydrogen peroxide have been developed. These prochelators can be used to study metal ion interactions in various biological systems (Hyman & Franz, 2012).
Hydrogen Peroxide Vapor Detection
- The compound is used in creating organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. These probes show fast deboronation velocity in H2O2 vapor and a low detection limit, highlighting their potential in sensitive explosive detection applications (Fu et al., 2016).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, in the case of a drug, the mechanism of action would refer to how the drug interacts with biological systems to produce its effects. Without more specific information about the intended use of this compound, it’s difficult to provide a mechanism of action .
Future Directions
The use of boronic acids in organic synthesis and medicinal chemistry is a rapidly growing field, with new applications being discovered regularly. Future research may focus on developing new synthetic methods for these compounds, exploring their reactivity, or designing new drugs based on these structures .
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMFYJDAOJRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681919 | |
Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890839-22-2 | |
Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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